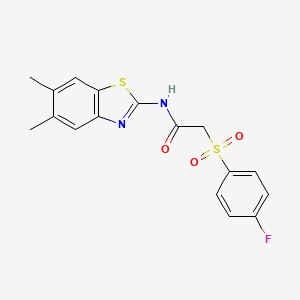

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide

Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a benzothiazole-based acetamide derivative characterized by a 5,6-dimethyl-substituted benzothiazole core and a 4-fluorobenzenesulfonylacetamide side chain. Benzothiazoles are privileged scaffolds in medicinal chemistry due to their diverse pharmacological properties, including kinase inhibition, antimicrobial activity, and neuroprotective effects.

Properties

IUPAC Name |

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3S2/c1-10-7-14-15(8-11(10)2)24-17(19-14)20-16(21)9-25(22,23)13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMHREYAEBEZIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety substituted with dimethyl groups at positions 5 and 6, as well as a sulfonamide group attached to an acetamide. The molecular formula is C_{15}H_{16}F_N_3S, indicating the presence of fluorine and sulfur, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzothiazole Ring : This is achieved by reacting 5,6-dimethyl-1,3-benzothiazole with appropriate reagents under controlled conditions.

- Sulfonylation : The introduction of the 4-fluorobenzenesulfonyl group is performed using sulfonyl chlorides.

- Acetamide Formation : The final step involves the reaction of the sulfonamide intermediate with acetic anhydride or acetamide.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The benzothiazole structure is known to enhance interaction with microbial enzymes, potentially inhibiting their function and leading to cell death .

Anticancer Activity

The compound has also been studied for its anticancer properties. Mechanistic studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways associated with cell proliferation and survival. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth in various cancer models .

Anti-inflammatory Effects

In vivo studies have shown that derivatives of benzothiazole can possess anti-inflammatory properties. For example, compounds similar to this compound have been reported to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Binding to active sites of enzymes involved in microbial metabolism or cancer cell proliferation.

- DNA Interaction : Potential intercalation into DNA structures leading to disruption of replication and transcription processes.

- Signal Transduction Modulation : Altering pathways that regulate inflammation and apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various benzothiazole derivatives against common pathogens. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Activity in vitro

In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines (e.g., breast and colon cancer) with IC50 values in the low micromolar range. Mechanistic investigations revealed induction of apoptosis through activation of caspase pathways .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, anticancer |

| N-(4-methylthiazol-2-yl)-3-fluoroaniline | Structure | Antimicrobial |

| N-(1-methylbenzothiazol-2-yl)-4-fluoroaniline | Structure | Anticancer |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound shares structural similarities with several benzothiazole-acetamide derivatives reported in the literature. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups : The 4-fluorobenzenesulfonyl group in the target compound contrasts with the 3,4,5-trimethoxyphenyl group in BTA. The latter’s methoxy substituents enhance π-π stacking in hydrophobic enzyme pockets, while the fluorosulfonyl group may improve solubility and target selectivity via polar interactions.

- Benzothiazole Core Substitution: The 5,6-dimethyl substitution in the target differs from the methylenedioxy group in compounds 3d and 3g.

- Side-Chain Diversity : Piperazine (3d) and pyrimidinylthio (3g) side chains in emphasize hydrogen-bonding and π-stacking capabilities, while the target’s sulfonylacetamide side chain offers strong hydrogen-bond acceptor properties.

Computational and Crystallographic Insights

- Docking Studies : BTA’s GlideXP score (−3.78 kcal/mol) indicates moderate binding to CK-1δ. The target compound’s sulfonyl group may improve docking scores due to stronger electrostatic complementarity.

- Hydrogen-Bonding Networks : highlights the importance of hydrogen bonds in molecular recognition. The target’s sulfonyl oxygen and acetamide NH groups could form critical hydrogen bonds with kinases or CA isoforms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide?

- Methodology : The synthesis typically involves a multi-step approach:

Core Formation : Construct the 5,6-dimethylbenzothiazole ring via cyclization of substituted anilines with thiourea derivatives under acidic conditions .

Sulfonylation : React 4-fluorobenzenesulfonyl chloride with ethyl acetamide in the presence of a base (e.g., triethylamine) to introduce the sulfonylacetamide moiety .

Coupling : Use carbodiimide-based coupling reagents (e.g., EDC·HCl) to conjugate the benzothiazole amine with the sulfonylacetamide intermediate .

- Validation : Monitor reaction progress via TLC or HPLC. Confirm purity using column chromatography and characterize intermediates via -NMR and FT-IR .

Q. How can the structural integrity of this compound be validated?

- Analytical Techniques :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the 3D structure using SHELX software for refinement, particularly for identifying hydrogen-bonding interactions and dihedral angles between aromatic rings .

- Spectroscopy : Use -NMR to confirm the sulfonyl and acetamide carbonyl groups (peaks ~170-180 ppm) and mass spectrometry (HRMS) for molecular weight verification .

- Data Interpretation : Compare experimental spectral data with computational predictions (e.g., Gaussian DFT) to resolve ambiguities in substituent positioning .

Advanced Research Questions

Q. What experimental strategies are used to investigate its enzyme inhibition mechanisms (e.g., carbonic anhydrase)?

- In Vitro Assays :

- Enzyme Kinetics : Perform fluorometric or stopped-flow assays using recombinant CA isoforms (e.g., CA II, XII) to measure inhibition constants () .

- Docking Studies : Use AutoDock Vina to model interactions between the sulfonyl group and CA’s zinc-coordinated active site. Validate with site-directed mutagenesis .

- Data Analysis : Compare IC values across isoforms to assess selectivity. Address contradictions (e.g., moderate CA II inhibition vs. strong CA XII) by analyzing binding pocket steric effects .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Modification Strategies :

- Substituent Variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or bulky groups to evaluate effects on solubility and target affinity .

- Benzothiazole Methylation : Test analogues with mono- or tri-methyl substitution to probe steric effects on ring planarity and π-π stacking .

- Experimental Design : Use parallel synthesis to generate a library of derivatives. Screen via high-throughput assays (e.g., cytotoxicity against cancer cell lines) and correlate results with Hammett constants or LogP values .

Q. What crystallographic challenges arise when resolving its structure, and how are they mitigated?

- Common Issues :

- Disorder in Solvent Molecules : Use SQUEEZE (in PLATON) to model disordered solvent regions in the crystal lattice .

- Twinned Data : Apply the HKL-5 scaling protocol or twin refinement in SHELXL to handle non-merohedral twinning .

- Refinement : Optimize hydrogen atom placement using riding models and isotropic displacement parameters for non-H atoms. Validate with R and GooF metrics .

Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies?

- Troubleshooting Steps :

Bioavailability Analysis : Measure plasma protein binding and metabolic stability (e.g., liver microsomes) to identify poor pharmacokinetic profiles .

Formulation Adjustments : Use nanoencapsulation or PEGylation to enhance solubility and tissue penetration .

- Model Selection : Compare results across multiple in vivo models (e.g., xenograft vs. syngeneic tumors) to rule out species-specific effects .

Methodological Resources

- Crystallography : SHELX suite for structure refinement .

- Enzyme Assays : Recombinant CA isoforms and fluorometric substrates .

- SAR Tools : Gaussian DFT for electronic properties, AutoDock for docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.